

# Physicochemical data of 5-Bromo-6-chloropyrazin-2-amine

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## Compound of Interest

Compound Name: 5-Bromo-6-chloropyrazin-2-amine

Cat. No.: B063647

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## Technical Guide: 5-Bromo-6-chloropyrazin-2-amine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties, a representative synthesis protocol, and key analytical methods for **5-Bromo-6-chloropyrazin-2-amine**, a heterocyclic building block utilized in the synthesis of various bioactive molecules.[\[1\]](#) [\[2\]](#)

## Physicochemical Data

**5-Bromo-6-chloropyrazin-2-amine** is a solid, light yellow to yellow compound.[\[3\]](#) Its key physicochemical properties are summarized in the table below, providing a foundational dataset for researchers in medicinal chemistry and materials science.

Property	Value	Source
IUPAC Name	5-Bromo-6-chloropyrazin-2-amine	N/A
CAS Number	173253-42-4	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>4</sub> H <sub>3</sub> BrClN <sub>3</sub>	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	208.44 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Light yellow to yellow solid	<a href="#">[3]</a>
Boiling Point	311.8 ± 37.0 °C (Predicted)	<a href="#">[4]</a>
Density	1.960 g/cm <sup>3</sup>	<a href="#">[4]</a>
pKa	-0.67 ± 0.10 (Predicted)	<a href="#">[4]</a>
LogP	1.4747	<a href="#">[5]</a>
SMILES	Nc1cnc(Br)c(Cl)n1	<a href="#">[3]</a>
InChI	1S/C4H3BrClN3/c5-3-4(6)9-2(7)1-8-3/h1H,(H2,7,9)	<a href="#">[3]</a>
InChI Key	CRVPQFAORCSDMH-UHFFFAOYSA-N	<a href="#">[3]</a>

#### Computational Data:

Property	Value	Source
TPSA	51.8 Å <sup>2</sup>	<a href="#">[5]</a>
Hydrogen Bond Donors	1	<a href="#">[5]</a>
Hydrogen Bond Acceptors	3	<a href="#">[5]</a>
Rotatable Bonds	0	<a href="#">[5]</a>

## Experimental Protocols

## Representative Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for **5-Bromo-6-chloropyrazin-2-amine** is not readily available in the provided search results, a representative synthesis can be proposed based on common organic chemistry principles for the halogenation of pyrazine derivatives. The logical precursor is 2-amino-6-chloropyrazine. The synthesis involves an electrophilic aromatic substitution (bromination) reaction.

Reaction: 2-amino-6-chloropyrazine → **5-Bromo-6-chloropyrazin-2-amine**

Reagents & Materials:

- 2-amino-6-chloropyrazine (starting material)
- N-Bromosuccinimide (NBS) (brominating agent)
- Dichloromethane (DCM) or similar inert solvent
- Round-bottom flask
- Magnetic stirrer
- Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-chloropyrazine in a suitable inert solvent like dichloromethane.
- Bromination: Cool the solution in an ice bath to 0 °C. Add N-Bromosuccinimide (NBS) portion-wise over 15-30 minutes while stirring. The amino group on the pyrazine ring directs the electrophilic substitution to the C5 position.
- Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

- Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer.
- Extraction: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude solid by column chromatography or recrystallization to yield the final product, **5-Bromo-6-chloropyrazin-2-amine**.

## Analytical Quality Control Protocols

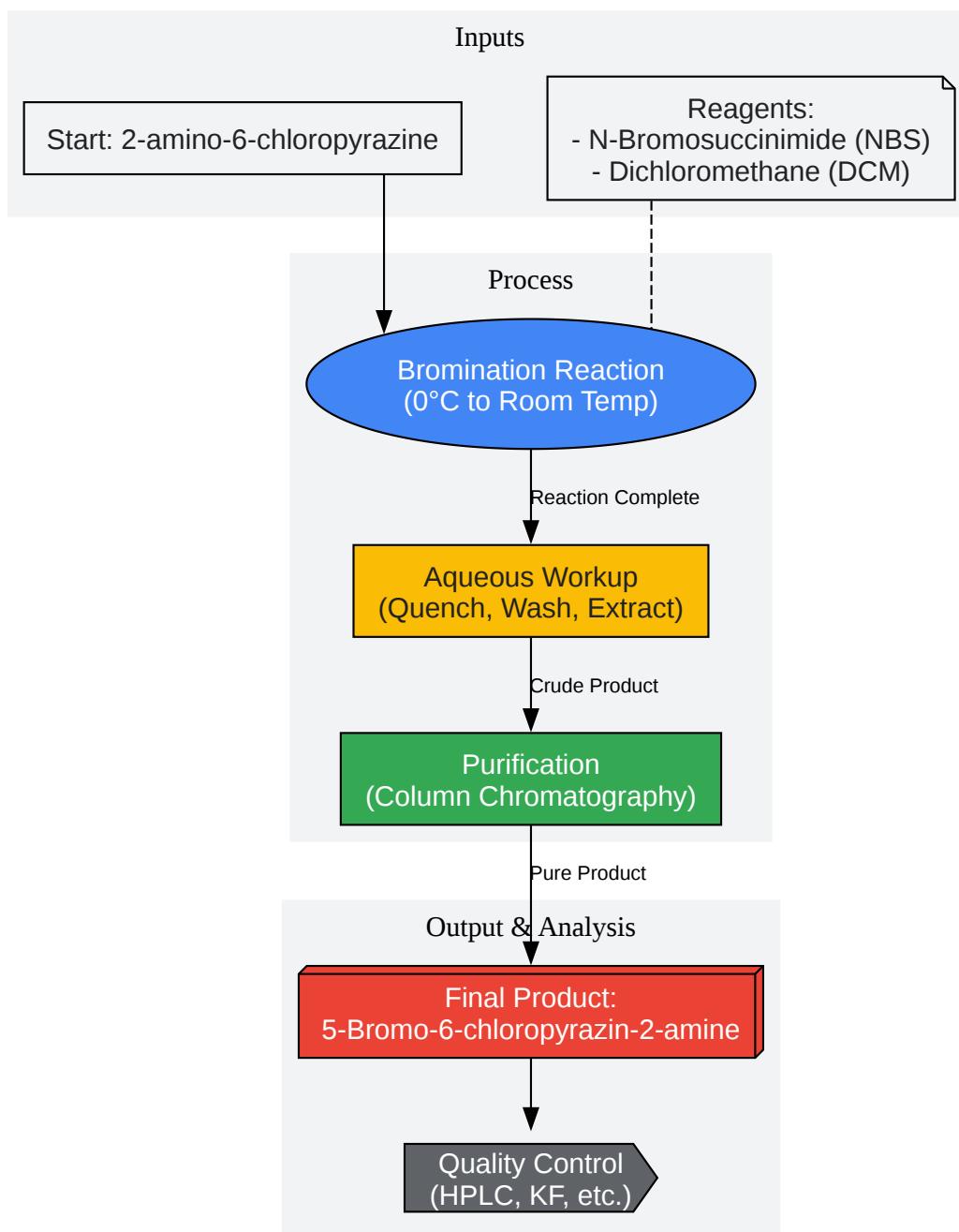
Based on a typical Certificate of Analysis, the following methods are used to determine the purity and quality of the final compound.[3]

- Purity Analysis (HPLC): The purity of the compound is determined by High-Performance Liquid Chromatography (HPLC).[3]
  - Method: A sample is dissolved in a suitable solvent and injected into an HPLC system equipped with a C18 column and a UV detector. A gradient elution method with a mobile phase consisting of acetonitrile and water is typically employed. The purity is calculated based on the area percentage of the main peak. A reported purity for this compound is 99.79%. [3]
- Water Content (Karl Fischer): The water content is determined by Karl Fischer (KF) titration. [3]
  - Method: A known weight of the sample is dissolved in a KF solvent and titrated with a standardized KF reagent. This method electrochemically determines the amount of water present. A reported water content is 0.13%. [3]
- Residue on Ignition: This test measures the amount of residual inorganic substance after combustion. [3]

- Method: A sample is weighed into a crucible and ignited at a high temperature (e.g.,  $600\pm50$  °C) until all organic material is burned off. The weight of the remaining residue is determined and reported as a percentage of the original sample weight. A reported value is 0.06%.<sup>[3]</sup>

## Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the representative synthesis of **5-Bromo-6-chloropyrazin-2-amine**.



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Caption: Representative synthesis workflow for **5-Bromo-6-chloropyrazin-2-amine**.

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